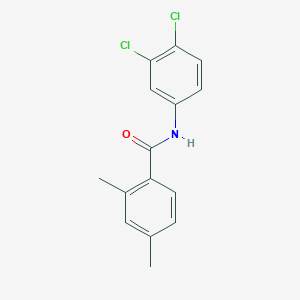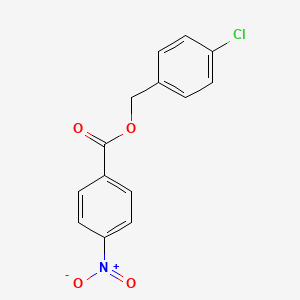
N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used drugs in the world. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute and chronic pain.
作用机制
The mechanism of action of diclofenac involves the inhibition of COX enzymes, which in turn reduces the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their production, diclofenac can reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It is known to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their production, diclofenac can reduce inflammation and relieve pain.
实验室实验的优点和局限性
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. This makes it a popular choice for researchers who need to perform experiments on a large scale. However, diclofenac also has some limitations. For example, it can be difficult to control the dose of diclofenac in lab experiments, which can make it difficult to draw accurate conclusions.
未来方向
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can be delivered more effectively. Another area of interest is the development of new drugs that target COX enzymes in a more specific way, which could potentially reduce the side effects associated with diclofenac and other N-(3,4-dichlorophenyl)-2,4-dimethylbenzamides. Additionally, further research is needed to better understand the long-term effects of diclofenac use, particularly in patients with chronic pain.
合成方法
Diclofenac can be synthesized through a number of different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ammonia to form diclofenac.
科学研究应用
Diclofenac has been the subject of extensive scientific research, particularly in the areas of pain management and inflammation. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of compounds that play a key role in the inflammatory response. By inhibiting COX activity, diclofenac can reduce inflammation and relieve pain.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-13(16)14(17)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYHSZAEKODEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)

![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)
![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)